molecular formula C12H10BrClO3 B13944146 Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate

Katalognummer: B13944146
Molekulargewicht: 317.56 g/mol
InChI-Schlüssel: ZDWKLAVVEMJAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which can then be further modified to introduce the bromo and chloro substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzofuran ring can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the benzofuran ring.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the nitro group to an amine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The exact pathways depend on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate.

    Ethyl 2-methylbenzofuran-3-carboxylate: Lacks the bromo and chloro substituents.

    Ethyl 7-bromo-2-methylbenzofuran-3-carboxylate: Lacks the chloro substituent.

Uniqueness

This compound is unique due to the presence of both bromo and chloro substituents on the benzofuran ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H10BrClO3

Molekulargewicht

317.56 g/mol

IUPAC-Name

ethyl 7-bromo-5-chloro-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C12H10BrClO3/c1-3-16-12(15)10-6(2)17-11-8(10)4-7(14)5-9(11)13/h4-5H,3H2,1-2H3

InChI-Schlüssel

ZDWKLAVVEMJAQI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.